2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester

Description

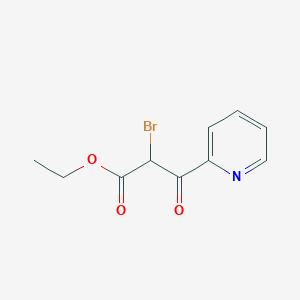

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester (proposed molecular formula: C₁₀H₁₀BrNO₃) is a brominated pyridine derivative featuring an α-bromo substituent, a β-oxo group, and an ethyl ester moiety. The pyridine ring enhances stability and may facilitate coordination chemistry.

Properties

IUPAC Name |

ethyl 2-bromo-3-oxo-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQLMEKGVBIVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester typically involves the bromination of 2-pyridinepropanoic acid followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, and the esterification process involves the use of ethanol and an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with its closest analogs from the evidence:

Reactivity and Functional Group Analysis

Target Compound (α-Bromo-β-Oxo): The α-bromo group enhances electrophilicity, making it susceptible to nucleophilic substitution (e.g., SN2 reactions) or participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Analog 1 (β-Oxo): Lacks bromine but retains the β-oxo group, allowing enolate formation for aldol or Claisen condensations . Its lower molecular weight and boiling point suggest easier volatility in purification.

Analog 2 (β-Hydroxy-α-Methylene) :

- The hydroxyl and methylene groups may limit electrophilicity but enable dehydration to form α,β-unsaturated esters, useful in Diels-Alder reactions .

Analog 3 (Boc-Protected Amino): The tert-butoxycarbonyl (Boc) group protects the amino functionality, making it suitable for stepwise peptide synthesis. The β-hydroxy group could participate in hydrogen bonding .

Implications of Structural Variations

- Bromine vs. Hydroxy/Amino Groups: Bromine increases reactivity and molecular weight but may reduce solubility in polar solvents. Hydroxy and amino groups enhance polarity and hydrogen-bonding capacity, critical for biological interactions.

- Ester vs. Protected Amino Moieties: Ethyl esters improve lipophilicity, whereas Boc-protected amino groups are tailored for controlled deprotection in synthetic workflows.

Biological Activity

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester is a chemical compound with the molecular formula and a molecular weight of 272.1 g/mol. It is characterized by the presence of a bromo group, a carbonyl group, and an ethyl ester functional group, which contribute to its unique biological activities and applications in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 272.1 g/mol

- Boiling Point : Approximately 308.5 °C

- Density : 1.505 g/cm³

- pKa : 6.61

These properties suggest that the compound may exhibit significant stability and solubility characteristics, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds with nucleophiles such as amines or thiols. Additionally, the carbonyl group can undergo reduction or oxidation reactions, further influencing its biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its possible use as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. Further research is necessary to elucidate these mechanisms and assess the compound's efficacy in vivo.

Case Studies

- Antimicrobial Efficacy : A study examined the antibacterial activity of various derivatives of pyridinepropanoic acid, including the alpha-bromo-beta-oxo-ethyl ester variant. Results indicated a significant reduction in bacterial colony counts at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : In research involving several cancer cell lines (e.g., HeLa and MCF-7), treatment with 2-Pyridinepropanoic acid derivatives resulted in reduced cell viability and increased markers of apoptosis, suggesting promising anticancer activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester | Chloro variant | Moderate antibacterial activity |

| 2-Pyridinepropanoic acid, alpha-bromo-beta-hydroxy-, ethyl ester | Hydroxy variant | Enhanced anticancer properties |

| 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, methyl ester | Methyl variant | Lower efficacy against bacteria |

This table illustrates how structural variations affect biological activities, providing insight into potential modifications for enhanced therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.